4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-8-9-16(28-13)19-18(21(26)22(27)24(19)11-10-23(2)3)20(25)17-12-14-6-4-5-7-15(14)29-17/h4-9,12,19,26H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBMRPSSWVHSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity. The presence of the benzofuran moiety is significant, as benzofurans are known for their wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects .
Antimicrobial Activity
Research indicates that derivatives of benzofuran exhibit notable antimicrobial properties. For instance, studies have shown that benzofuran compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. The structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further development in oncology .
The biological activity of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cellular Receptors : Its structure suggests possible interactions with receptors that mediate cellular responses to stress and inflammation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related benzofuran derivative exhibited significant antibacterial activity against Staphylococcus aureus, highlighting the potential of this compound in developing new antibiotics .
- Cytotoxic Effects on Cancer Cells : In vitro assays showed that the compound induced apoptosis in cancer cell lines, suggesting a mechanism through which it could be developed as an anticancer therapeutic agent .
Data Table: Biological Activities Overview
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For example, benzofuran derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Table 1: Antitumor Activity of Related Benzofuran Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |
| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has been explored for its antimicrobial activities. Studies have shown that certain derivatives possess significant inhibitory effects against both bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study by Yempala et al. synthesized a series of benzofuran derivatives, evaluating their activity against Mycobacterium tuberculosis. The most active compound exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, suggesting strong potential for development as an anti-tubercular agent.
Neuroprotective Effects
Preliminary studies suggest that the compound may exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The biological activity may stem from several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.
Synthetic Utility
The compound serves as a versatile building block in organic synthesis, particularly in the development of novel benzofuran derivatives through radical reactions. Recent studies have shown that heteroatom-centered anions can be used as super-electron donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans, enhancing the accessibility of these compounds for further research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
